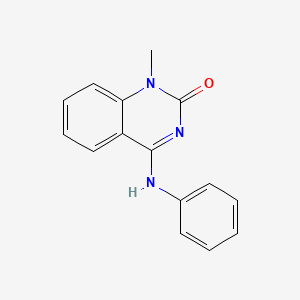
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenylamino group at the 4-position and a methyl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and formamide.
Cyclization: Anthranilic acid reacts with formamide under acidic conditions to form quinazolin-2(1h)-one.
N-Methylation: The quinazolin-2(1h)-one is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Amination: Finally, the methylated quinazolinone undergoes nucleophilic substitution with aniline to introduce the phenylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone.
Substitution: The phenylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Quinazolin-2,4-dione derivatives.
Reduction: Dihydroquinazolinone.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-2-amine: Shares the quinazolinone core but lacks the phenylamino and methyl groups.
N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Contains additional substituents on the quinazolinone core.
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Features a piperazine ring instead of the phenylamino group.
Uniqueness
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group enhances its potential as an enzyme inhibitor, while the methyl group at the 1-position influences its reactivity and stability.
Eigenschaften
CAS-Nummer |
92554-69-3 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-anilino-1-methylquinazolin-2-one |
InChI |
InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(17-15(18)19)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17,19) |
InChI-Schlüssel |
BKVLKRPRBBFATP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=NC1=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)



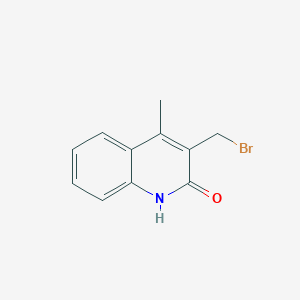
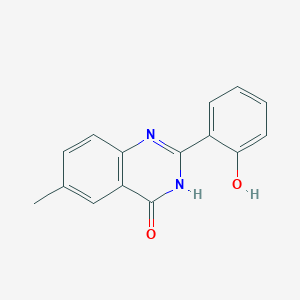
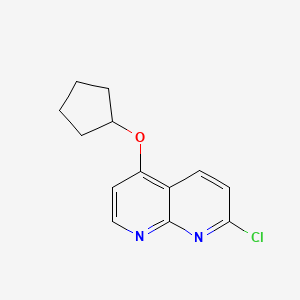
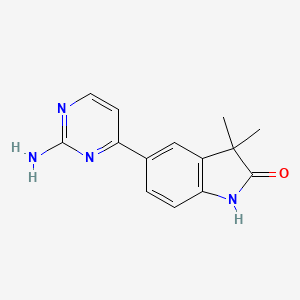


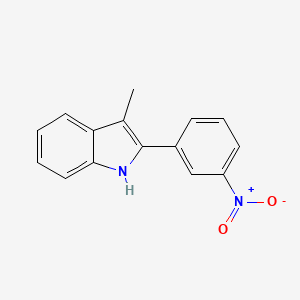
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

